n4-(Tert-butyl)-9-oxo-9h-fluorene-4-carboxamide

Beschreibung

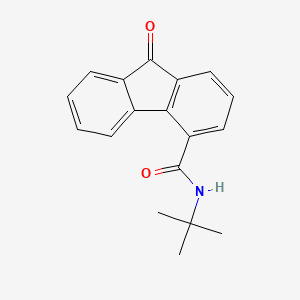

N4-(Tert-butyl)-9-oxo-9H-fluorene-4-carboxamide (CAS: 94004-50-9) is a fluorene-derived carboxamide characterized by a tert-butyl substituent at the N4 position and a ketone group at the 9-position of the fluorene backbone . The compound is primarily utilized for industrial applications, though specific biological or pharmacological roles remain underexplored in the available literature . Its molecular structure combines the planar, aromatic fluorene system with a bulky tert-butyl group, which may influence steric hindrance, solubility, and reactivity.

Eigenschaften

CAS-Nummer |

94004-50-9 |

|---|---|

Molekularformel |

C18H17NO2 |

Molekulargewicht |

279.3 g/mol |

IUPAC-Name |

N-tert-butyl-9-oxofluorene-4-carboxamide |

InChI |

InChI=1S/C18H17NO2/c1-18(2,3)19-17(21)14-10-6-9-13-15(14)11-7-4-5-8-12(11)16(13)20/h4-10H,1-3H3,(H,19,21) |

InChI-Schlüssel |

XDLQBBRUAKYIMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |

Löslichkeit |

29.8 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and the use of an organic solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of fluorene derivatives with biological molecules. It may also serve as a probe in biochemical assays .

Industry: In the industrial sector, N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Wirkmechanismus

The mechanism of action of N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide involves its interaction with molecular targets through its functional groups. The carboxamide group can form hydrogen bonds with biological molecules, while the fluorene core can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide

This analog replaces the tert-butyl group with a 2-hydroxyethyl substituent. Key differences include:

- Molecular Weight : 267.29 g/mol (compared to the tert-butyl derivative, which is heavier due to the tert-butyl group) .

- Solubility : The hydroxyethyl group introduces polarity, likely improving aqueous solubility relative to the tert-butyl variant .

- Biological Activity: Demonstrated anti-HSV-2 and immunomodulatory effects in vitro, with scavenging activity linked to the hydroxyl group’s redox properties .

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

The trifluoroacetate derivative of this compound was misclassified in chemical reaction datasets, underscoring the importance of precise functional group identification in structure-activity studies .

Functional Analogs with Tert-Butyl Groups

N4-[(t-Butyldithio)ethyl]-5-methyl-2'-deoxycytidine

Used in oligonucleotide synthesis, this compound employs a tert-butyl-protected disulfide group to prevent oxidation during DNA assembly. The tert-butyl group here enhances stability, a property that may extend to N4-(tert-butyl)-9-oxo-9H-fluorene-4-carboxamide in synthetic applications .

Sulfadiazine Derivatives

N4-modified sulfadiazine analogs, such as 4a5 (N4-(4-hydroxybenzylidene)hydrazinoacetylamino-N1-(pyrimidin-2-yl)benzensulfonamide), exhibit 8.4-fold higher antioxidant activity than unmodified sulfadiazine. This underscores the impact of N4 substituents on bioactivity, suggesting that the tert-butyl group in the target compound could modulate similar properties if tested .

Anti-HSV-2 Fluorene Carboxamides

N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide shows anti-HSV-2 activity, likely due to its ability to disrupt viral entry or replication. The tert-butyl analog’s larger, hydrophobic substituent might alter its mechanism of action or potency .

Comparative Data Table

Research Implications and Gaps

- Biological Potential: While N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide has demonstrated antiviral activity, the tert-butyl analog’s bioactivity remains unstudied. Comparative assays could reveal whether steric bulk enhances or hinders target engagement .

- Safety Profile : The target compound’s safety data sheet lacks detailed hazard information, unlike analogs with well-documented toxicity profiles (e.g., sulfadiazine derivatives) .

Biologische Aktivität

N4-(Tert-butyl)-9-oxo-9H-fluorene-4-carboxamide is an organic compound characterized by its unique structure, which includes a fluorene backbone, a tert-butyl group, and a carboxamide functional group. This compound has garnered interest due to its potential biological activities and applications in various fields, including organic synthesis and materials science.

The molecular formula of this compound is C16H19NO2, with a molar mass of approximately 279.33 g/mol. The presence of the carbonyl group adjacent to the nitrogen of the amide enhances its reactivity, contributing to its biological activity .

Biological Activity

Research on this compound indicates several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains .

- Cytotoxicity : Some derivatives of fluorene compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics .

- Antioxidant Properties : Compounds with carbonyl and amide functionalities are often evaluated for their antioxidant capabilities. This property can be crucial in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of structurally similar compounds found that certain fluorene derivatives inhibited the growth of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3 to 7 μM. Although direct studies on this compound are lacking, its structural similarities suggest potential for similar activity .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A comparative analysis of various fluorene-based compounds revealed that those with amide groups exhibited significant cytotoxicity against ovarian and melanoma cell lines. The cytotoxic mechanism was attributed to the disruption of cellular processes leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butyl Group | Enhances lipophilicity, potentially increasing cell membrane permeability |

| Carbonyl Group | Contributes to reactivity and interaction with biological targets |

| Amide Functional Group | May enhance binding affinity to biomolecules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.